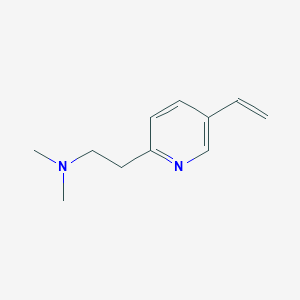
Chocolate Brown ht free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chocolate Brown HT free acid, also known as Brown HT, Food Brown 3, and C.I. 20285, is a synthetic coal tar diazo dye. It is primarily used as a food colorant to substitute cocoa or caramel. Its E number is E155, and it is commonly found in chocolate cakes, desserts, cookies, candy, cheeses, teas, yogurts, jams, chocolate drinks, ice creams, fruit products, fish, wafers, and breakfast cereals .
Preparation Methods
Chocolate Brown HT free acid is synthesized through a series of diazotization and coupling reactions. The primary synthetic route involves the diazotization of aromatic amines followed by coupling with naphthalene derivatives. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Chocolate Brown HT free acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chocolate Brown HT free acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of azo dyes in various chemical reactions.
Mechanism of Action
The mechanism of action of Chocolate Brown HT free acid involves its conversion into aromatic amines through reduction. These amines can then act as substrates for NADPH-dependent enzymes, such as cytochrome P450 monooxygenases. This enzymatic activity leads to the formation of reactive intermediates that can interact with cellular components, potentially causing oxidative stress and cellular damage .
Comparison with Similar Compounds
Chocolate Brown HT free acid is similar to other azo dyes, such as:
Tartrazine (E102): Another synthetic azo dye used as a food colorant.
Sunset Yellow FCF (E110): A synthetic azo dye used in food and beverages.
Allura Red AC (E129): A red azo dye used in various food products.
Compared to these compounds, this compound is unique due to its specific color properties and its use as a substitute for cocoa or caramel in food products .
Properties
CAS No. |
25738-39-0 |
|---|---|
Molecular Formula |
C27H20N4O9S2 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
4-[(2E)-2-[(5Z)-3-(hydroxymethyl)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C27H20N4O9S2/c32-14-15-13-22(30-28-20-9-11-23(41(35,36)37)18-7-3-1-5-16(18)20)27(34)25(26(15)33)31-29-21-10-12-24(42(38,39)40)19-8-4-2-6-17(19)21/h1-13,28-29,32H,14H2,(H,35,36,37)(H,38,39,40)/b30-22+,31-25- |
InChI Key |
QYZJZOXEQZLXDY-FVJKUIEPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N/N=C/3\C=C(C(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)/C3=O)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)C3=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

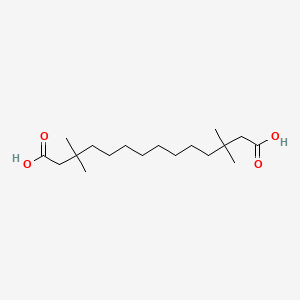
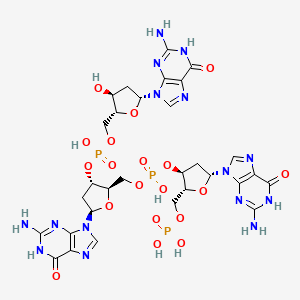
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
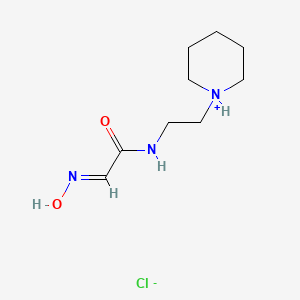
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
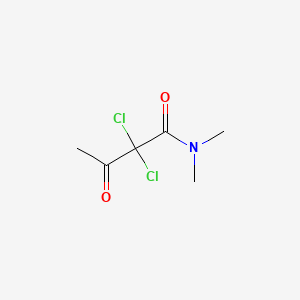
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
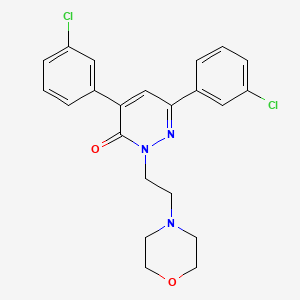
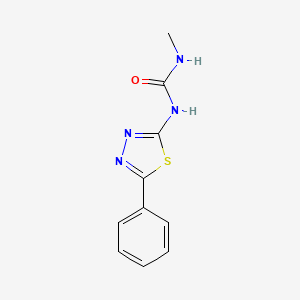
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
